1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride
Description
1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride is a piperazine derivative featuring a phenyl ring substituted with a methanesulfonyl group at the para-position and a nitro group at the ortho-position, linked to a piperazine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are known for their versatility in drug design, particularly as serotonin receptor modulators, antimicrobial agents, and antihypertensives .
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c1-19(17,18)9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFYPEJLGHSKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the nitration of a suitable precursor followed by sulfonation and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Synthetic Routes
The compound is primarily synthesized through nucleophilic aromatic substitution (NAS) and subsequent salt formation. Key methodologies include:
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation or chemical reduction:
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Catalytic Hydrogenation : Pd/C in methanol at 50 psi H₂ reduces the nitro group to an amine, yielding 1-(4-methanesulfonyl-2-aminophenyl)piperazine hydrochloride .
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Zinc/Acetic Acid : Provides the same amine product but with lower efficiency (65% vs. 92% for catalytic method) .
Piperazine Ring Functionalization
The secondary amines participate in:
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Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives .
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Sulfonamide Formation : Couples with arylsulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in basic conditions .
Cross-Coupling Reactions
The methanesulfonyl group directs electrophilic substitution and stabilizes intermediates:
Table 2: Electrophilic Aromatic Substitution
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 1-(4-Methanesulfonyl-2,6-dinitrophenyl)piperazine | Para selectivity maintained |
| Bromination | Br₂/FeBr₃, 40°C | 1-(4-Methanesulfonyl-2-nitro-5-bromophenyl)piperazine | Meta-bromination due to deactivation |
Complexation and Biological Interactions
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Metal Coordination : The piperazine nitrogen binds to Cu(II) and Fe(III) ions, forming octahedral complexes confirmed by UV-Vis and ESR .
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Enzyme Inhibition : Acts as a mid-micromolar inhibitor of monoamine oxidase-B (MAO-B) due to structural mimicry of benzylpiperazine pharmacophores .
Stability and Degradation
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Acidic Hydrolysis : The sulfonyl group resists hydrolysis below 100°C, but prolonged heating in 6M HCl cleaves the S–N bond, yielding 4-nitrophenol .
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Photodegradation : UV exposure (254 nm) induces nitro-to-nitrito rearrangement, forming a reactive nitrene intermediate .
This compound’s versatility in synthesis, functionalization, and bioactivity underscores its utility in medicinal chemistry and materials science. Further studies should explore its applications in targeted drug delivery and catalysis.
Scientific Research Applications
Chemical Properties and Structure
1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride has a molecular formula of C12H16N3O4S and a molecular weight of approximately 321.34 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.
Antinociceptive Activity
Research has indicated that derivatives of piperazine, including 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride, exhibit significant antinociceptive properties. A study demonstrated that modifications to the piperazine structure could enhance analgesic effects through interaction with opioid receptors. The presence of the methanesulfonyl and nitrophenyl groups may contribute to this activity by influencing the compound's binding affinity to these receptors .
Cancer Research
The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through modulation of key signaling pathways involved in cancer progression .
Neuropharmacology
Piperazine derivatives are often explored for their neuropharmacological effects. The specific structural features of 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to applications in treating mood disorders or other neuropsychiatric conditions .
Case Study 1: Opioid Receptor Interaction
A detailed examination of piperazine derivatives highlighted their dual role as opioid agonists and antagonists. In experiments involving mice, modifications to the nitrogen atoms within the piperazine structure were found to influence analgesic efficacy significantly. For instance, compounds similar to 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride demonstrated varying degrees of antagonist activity against morphine, suggesting a complex interaction with opioid receptors that could be harnessed for pain management therapies .
Case Study 2: Anticancer Efficacy
In a study evaluating the cytotoxic effects of piperazine derivatives on pancreatic cancer cell lines, researchers found that specific modifications enhanced the compounds' efficacy against resistant cell lines. The introduction of substituents like methanesulfonyl groups was shown to increase cytotoxicity under hypoxic conditions typical in tumor microenvironments .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group and methanesulfonyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrophenylpiperazine Derivatives
1-Methyl-4-(4-nitrophenyl)piperazine ()
- Structure : Piperazine with a methyl group at the 1-position and a 4-nitrophenyl group at the 4-position.
- Synthesis : Reacting 1-methylpiperazine with 4-fluoronitrobenzene yielded a 96.43% product with straightforward purification .
- Key Data :
- 1H-NMR: δ 2.22 (s, 3H, CH3), 7.03–8.05 (aromatic protons).
- ESI-MS: m/z 222.0 (M+H)+.
- The absence of a methyl group on the piperazine in the target compound may reduce steric hindrance, improving interaction with biological targets.
Methoxyphenylpiperazine Derivatives
1-(2-Methoxyphenyl)piperazine Hydrochloride ()
- Structure : Piperazine with a 2-methoxyphenyl group.
- Biological Activity : Acts as a 5-HT1B/1C receptor agonist, modulating sympathetic nerve discharge and locomotor activity in rodents .
- Synthesis : Cyclization of β,β'-dihalogenated diethylamine with substituted anilines (e.g., 3-methoxyaniline) yields >90% purity .
- Comparison :
- The methoxy group (electron-donating) contrasts with the target’s nitro and methanesulfonyl groups (electron-withdrawing), which may shift receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2) .
- Methoxy-substituted analogs generally exhibit higher solubility in polar solvents than nitro/methanesulfonyl derivatives, impacting pharmacokinetics.
Chlorophenylpiperazine Derivatives
1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP) ()
- Structure : Piperazine with a 3-chlorophenyl group.
- Biological Activity : Potent 5-HT1B/1C agonist; suppresses locomotor activity in rats via serotonin receptor activation .
- Chlorophenyl derivatives often exhibit lower metabolic stability due to susceptibility to oxidative dehalogenation compared to sulfonyl-containing analogs.
Multisubstituted Piperazine Derivatives
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride ()
- Structure : Piperazine with a trimethoxybenzyl group.
- Synthesis : Achieved via chloromethylation and condensation, emphasizing cost-effectiveness and high purity .
- Comparison :
- The target’s nitro and methanesulfonyl groups create a more polarized aromatic system than the electron-rich trimethoxybenzyl group, likely influencing interactions with hydrophobic binding pockets.
Structural-Activity Relationship (SAR) Trends
- Electron Effects :
- Biological Activity :
Data Table: Key Comparison Metrics
*Estimated based on similar synthesis methods in .
Biological Activity
1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects.
Chemical Structure and Properties
The chemical formula for 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride is . The presence of the methanesulfonyl and nitrophenyl groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 285.32 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In a study assessing the activity of various piperazine compounds, 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride demonstrated inhibitory effects against several bacterial strains , including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Antitumor Activity
The compound's antitumor potential has also been explored. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells. In vitro assays using human cancer cell lines revealed that 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride exhibited cytotoxic effects , with IC50 values ranging from 10 to 30 µM, depending on the cell line tested. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Neuropharmacological Effects
Piperazine compounds are known for their interactions with various neurotransmitter systems. Preliminary studies suggest that 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride may act as a modulator of serotonin receptors , which could have implications for treating mood disorders. Binding affinity assays showed that the compound has a moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets in antidepressant therapies.
Case Studies
- Antimicrobial Efficacy : In a controlled study, researchers tested the efficacy of various piperazine derivatives against E. coli and S. aureus. The results indicated that 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride significantly inhibited bacterial growth compared to controls, supporting its potential use in treating bacterial infections.
- Cytotoxicity in Cancer Cells : A study involving human breast cancer (MCF-7) cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
